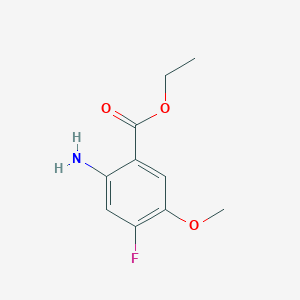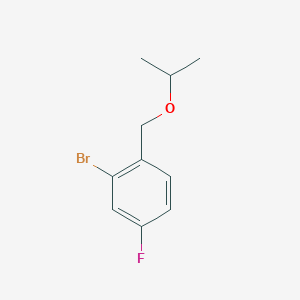
2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene
Descripción general
Descripción
“2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .
Synthesis Analysis
The synthesis of similar compounds, such as 4-Fluorobromobenzene, is typically achieved via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis
The molecular formula of “2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene” is C10H12BrFO . It contains a total of 25 atoms; 12 Hydrogen atoms, 10 Carbon atoms, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.02 . It has a density of 1.5±0.1 g/cm3, a boiling point of 273.6±0.0 °C at 760 mmHg, and a flash point of 98.3±0.0 °C .Aplicaciones Científicas De Investigación
Radiosynthesis and Labeling Agents
One application of halogenated benzenes in scientific research is in the field of radiosynthesis, where compounds like 1-[18F]Fluoromethyl-4-methyl-benzene are prepared from their bromo analogues for use as bifunctional labeling agents. These compounds are synthesized through nucleophilic substitution reactions with [18F]fluoride on their dihalo analogues, offering potential in medical imaging and diagnostics (Namolingam et al., 2001).
Polymerization and Material Synthesis
Novel trisubstituted ethylenes, including ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates where R includes halogen and alkoxy substituents, are synthesized for copolymerization with styrene. This results in polymers with potential applications in material science, showcasing the versatility of halogenated benzenes in polymer chemistry (Hussain et al., 2019).
Antimicrobial Agents
Newly synthesized (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, with various halogen substituents, demonstrate potent antimicrobial activity against a range of microorganisms. This suggests the potential of halogenated benzenes in developing new antimicrobial agents (Liaras et al., 2011).
Organometallic Synthesis
The versatility of halogenated benzenes extends to organometallic chemistry, where compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene serve as starting materials for a range of synthetically useful reactions. This illustrates their role in expanding the toolkit for organic synthesis and material science applications (Porwisiak et al., 1996).
Isoindole Synthesis
Halogenated benzenes are also pivotal in the synthesis of isoindoles, a class of compounds with potential applications in pharmaceuticals and materials science. The two-step synthesis involving halogen-lithium exchange demonstrates the chemical flexibility and utility of these compounds in organic synthesis (Kuroda & Kobayashi, 2015).
Safety And Hazards
The compound is classified under the GHS07 hazard class. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as eyeshields, full-face respirator, gloves, and a multi-purpose combination respirator cartridge are recommended when handling this compound .
Propiedades
IUPAC Name |
2-bromo-4-fluoro-1-(propan-2-yloxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYXEDYOQBGZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)
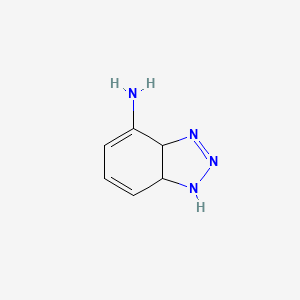

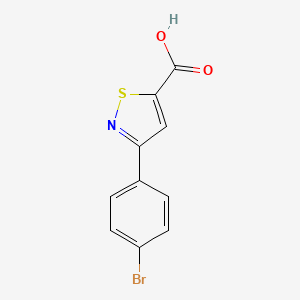
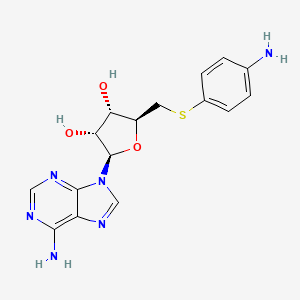
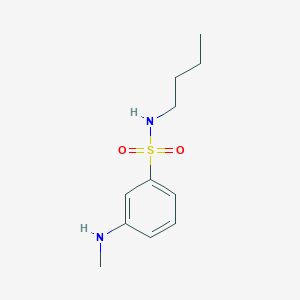
![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)

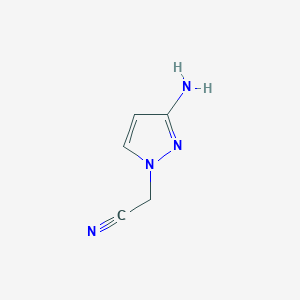
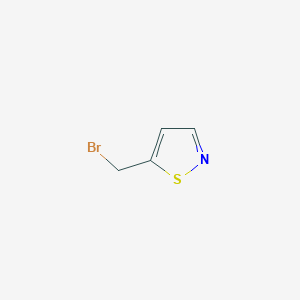

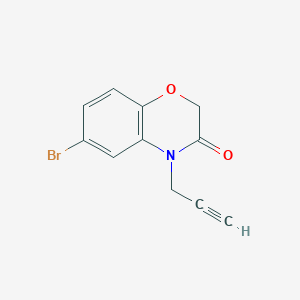
![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)
